molecular formula C9H16O4S B2957686 Ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate CAS No. 14719-35-8

Ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate

Cat. No.: B2957686
CAS No.: 14719-35-8
M. Wt: 220.28
InChI Key: BNZQBQIWVDXJOJ-UHFFFAOYSA-N
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Description

Ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate is an organic compound with the molecular formula C9H16O4S. It is a type of ester that contains both ethoxy and thio functionalities. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Scientific Research Applications

Ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.

    Biology: This compound can be used in the study of enzyme mechanisms involving thioester intermediates.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate can be synthesized through the reaction of ethyl 2-bromopropanoate with potassium thioacetate, followed by the reaction with ethyl chloroformate. The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate involves its ability to undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various reaction intermediates. The molecular targets and pathways involved depend on the specific reactions it participates in, such as enzyme-catalyzed transformations in biological systems or chemical reactions in synthetic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((2-methoxy-2-oxoethyl)thio)propanoate
  • Ethyl 2-methyl-2-(phenylthiocarbonylthio)propionate
  • Ethyl 3-((2-methoxy-2-oxoethyl)thio)propionate

Uniqueness

Ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate is unique due to its specific combination of ethoxy and thio functionalities, which allows it to participate in a wide range of chemical reactions. Its versatility in synthetic applications and potential use in drug development make it a valuable compound in scientific research.

Properties

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethyl)sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4S/c1-4-12-8(10)6-14-7(3)9(11)13-5-2/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZQBQIWVDXJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC(C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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